An In-depth Technical Guide to 4-Chloro-6-(trifluoromethyl)pyrimidine: Properties, Synthesis, and Applications
An In-depth Technical Guide to 4-Chloro-6-(trifluoromethyl)pyrimidine: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the physical, chemical, and spectroscopic properties of 4-Chloro-6-(trifluoromethyl)pyrimidine. It details a robust experimental protocol for its synthesis and purification, explores its reactivity with a focus on nucleophilic aromatic substitution, and discusses its significant applications as a key building block in the development of kinase inhibitors and other bioactive molecules. Safety and handling considerations for this important heterocyclic compound are also addressed, offering a complete resource for researchers in medicinal chemistry and related fields.
Introduction
4-Chloro-6-(trifluoromethyl)pyrimidine is a halogenated heterocyclic compound that has emerged as a critical intermediate in the synthesis of a wide range of pharmaceutical and agrochemical products.[1] Its unique electronic properties, arising from the presence of an electron-withdrawing trifluoromethyl group and a reactive chlorine atom on the pyrimidine ring, make it a versatile substrate for various chemical transformations. The pyrimidine core is a common scaffold in numerous biologically active molecules, exhibiting a broad spectrum of activities including antiviral, anti-inflammatory, and anticancer properties.[1][2] The incorporation of a trifluoromethyl group can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. This guide aims to provide a detailed technical resource on the physical properties, synthesis, reactivity, and applications of 4-Chloro-6-(trifluoromethyl)pyrimidine for scientists engaged in drug discovery and development.
Physicochemical Properties
A thorough understanding of the physical and chemical properties of a reagent is fundamental to its effective use in synthesis and process development. The key properties of 4-Chloro-6-(trifluoromethyl)pyrimidine are summarized below.
General Properties
| Property | Value | Source(s) |
| Molecular Formula | C₅H₂ClF₃N₂ | [3] |
| Molecular Weight | 182.53 g/mol | [3] |
| Appearance | Colorless to pale yellow liquid | [3] |
| CAS Number | 37552-81-1 | [3] |
Thermal and Physical Constants
| Property | Value | Source(s) |
| Melting Point | -53 to -52 °C | [3] |
| Boiling Point | 35-36 °C at 22 Torr | [3] |
| Density | 1.429 g/cm³ | [3] |
Solubility
-
Halogenated solvents: Dichloromethane, Chloroform
-
Ethers: Tetrahydrofuran (THF), Diethyl ether
-
Esters: Ethyl acetate
-
Apolar solvents: Toluene, Hexanes (to a lesser extent)
-
Polar aprotic solvents: N,N-Dimethylformamide (DMF), Acetonitrile
It is expected to have low solubility in water.[5]
Spectroscopic Data
Spectroscopic analysis is essential for the unambiguous identification and characterization of a chemical compound. The following section provides an overview of the expected and reported spectroscopic data for 4-Chloro-6-(trifluoromethyl)pyrimidine.
¹H NMR Spectroscopy
The ¹H NMR spectrum of 4-Chloro-6-(trifluoromethyl)pyrimidine is relatively simple due to the limited number of protons on the pyrimidine ring.
Reported Data (400 MHz, CDCl₃): [3]
-
δ 9.21 ppm (s, 1H)
-
δ 7.78 ppm (s, 1H)
Interpretation: The two singlets correspond to the two aromatic protons on the pyrimidine ring. The downfield chemical shifts are indicative of an electron-deficient aromatic system, a consequence of the two nitrogen atoms and the electron-withdrawing trifluoromethyl and chloro substituents.
¹³C NMR Spectroscopy
Predicting the ¹³C NMR spectrum is crucial for structural confirmation. Based on data from similar trifluoromethyl-substituted pyrimidine derivatives, the following assignments can be anticipated.[1] The carbon attached to the trifluoromethyl group and the trifluoromethyl carbon itself are expected to appear as quartets due to C-F coupling.
Expected Chemical Shifts and Assignments:
| Carbon Atom | Expected Chemical Shift (ppm) | Multiplicity | Rationale |
| C-Cl | ~160-165 | Singlet | Carbon attached to an electronegative chlorine and adjacent to a nitrogen. |
| C-CF₃ | ~155-160 | Quartet (due to C-F coupling) | Carbon bearing the strongly electron-withdrawing CF₃ group. |
| C-H (adjacent to N) | ~150-155 | Singlet | Aromatic carbon adjacent to a ring nitrogen. |
| C-H (between C-Cl and C-CF₃) | ~115-120 | Singlet | Aromatic carbon influenced by both electron-withdrawing groups. |
| CF₃ | ~120-125 | Quartet (due to C-F coupling) | Trifluoromethyl carbon. |
Mass Spectrometry
Electron Ionization Mass Spectrometry (EI-MS) would be expected to show a prominent molecular ion peak. The fragmentation pattern would likely involve the loss of a chlorine atom and potentially the trifluoromethyl group. The presence of chlorine would be evident from the characteristic M+2 isotopic peak with an intensity of approximately one-third of the molecular ion peak.
Expected Fragmentation Pattern:
-
Molecular Ion (M⁺): m/z 182 and 184 (in a ~3:1 ratio)
-
Loss of Cl: [M-Cl]⁺ at m/z 147
-
Loss of CF₃: [M-CF₃]⁺ at m/z 113
Infrared (IR) Spectroscopy
The IR spectrum will provide information about the functional groups present in the molecule.
Expected Vibrational Bands:
| Wavenumber (cm⁻¹) | Assignment |
| ~3100-3000 | C-H stretching (aromatic) |
| ~1600-1450 | C=C and C=N stretching (pyrimidine ring) |
| ~1350-1100 | C-F stretching (strong, characteristic of CF₃ group) |
| ~850-750 | C-Cl stretching |
Synthesis and Purification
The most common and practical synthesis of 4-Chloro-6-(trifluoromethyl)pyrimidine involves the chlorination of the corresponding 4-hydroxy-6-(trifluoromethyl)pyrimidine. This precursor is readily available or can be synthesized from trifluoroacetic acid derivatives.
Experimental Protocol: Chlorination of 4-Hydroxy-6-(trifluoromethyl)pyrimidine[3]
This protocol describes the conversion of the hydroxypyrimidine to the desired chloropyrimidine using a chlorinating agent such as phosphorus oxychloride (POCl₃).
Reaction Scheme:
Figure 1. Synthesis of 4-Chloro-6-(trifluoromethyl)pyrimidine.
Materials and Reagents:
-
4-Hydroxy-6-(trifluoromethyl)pyrimidine
-
Phosphorus oxychloride (POCl₃)
-
Quinoline
-
Toluene
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Water (deionized)
Procedure:
-
To a solution of 6-(trifluoromethyl)pyrimidin-4-ol (5.0 g, 30.5 mmol) in toluene (50 mL) in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add phosphorus oxychloride (3.41 mL, 36.6 mmol) and quinoline (2.16 mL, 18.3 mmol).
-
Heat the reaction mixture to 100 °C and stir for 5 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion of the reaction, cool the mixture to room temperature.
-
Carefully dilute the reaction mixture with water and transfer to a separatory funnel.
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the organic solution under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a mixture of 10% ethyl acetate in hexane as the eluent to afford the pure 4-chloro-6-trifluoromethylpyrimidine.
Expected Yield: ~21.6%[3]
Reactivity and Synthetic Applications
The reactivity of 4-Chloro-6-(trifluoromethyl)pyrimidine is dominated by the electrophilic nature of the pyrimidine ring, which is further enhanced by the two electron-withdrawing substituents. This makes the compound highly susceptible to nucleophilic aromatic substitution (SNAr).
Nucleophilic Aromatic Substitution (SNAr)
The chlorine atom at the 4-position is a good leaving group and can be readily displaced by a variety of nucleophiles. The trifluoromethyl group at the 6-position, along with the ring nitrogens, activates the ring towards nucleophilic attack.[6]
Mechanism of SNAr:
The reaction proceeds via a two-step addition-elimination mechanism. The nucleophile attacks the carbon bearing the chlorine atom, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. In the second step, the chloride ion is eliminated, restoring the aromaticity of the ring.
Figure 2. General mechanism of Nucleophilic Aromatic Substitution.
Common Nucleophiles and Their Applications:
-
Amines: Reaction with primary and secondary amines is a common method to introduce nitrogen-containing substituents, which is a key step in the synthesis of many kinase inhibitors.
-
Alcohols and Phenols: Alkoxides and phenoxides can displace the chloride to form ether linkages.
-
Thiols: Thiolates react to form thioethers.
The regioselectivity of nucleophilic attack on substituted chloropyrimidines is influenced by the electronic and steric effects of the substituents. In the case of 4-Chloro-6-(trifluoromethyl)pyrimidine, the C4 position is highly activated for nucleophilic attack.
Role in Kinase Inhibitor Synthesis
4-Chloro-6-(trifluoromethyl)pyrimidine is a valuable building block for the synthesis of kinase inhibitors, which are a major class of targeted cancer therapeutics. The pyrimidine core often serves as a hinge-binding motif, interacting with the ATP-binding site of the kinase. The chloro and trifluoromethyl groups provide handles for further functionalization to achieve desired potency and selectivity. For instance, the chlorine at the 4-position can be displaced by an amine-containing fragment to build out the inhibitor structure.
Safety and Handling
As with any halogenated organic compound, proper safety precautions must be observed when handling 4-Chloro-6-(trifluoromethyl)pyrimidine.
Hazard Identification
Based on data for similar compounds, 4-Chloro-6-(trifluoromethyl)pyrimidine is expected to be harmful if swallowed, cause skin irritation, and cause serious eye irritation.[7] It may also cause respiratory irritation.
Recommended Handling Procedures
-
Engineering Controls: Handle in a well-ventilated area, preferably in a chemical fume hood.[8]
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles or a face shield.
-
Skin Protection: Wear compatible chemical-resistant gloves (e.g., nitrile rubber). Wear a lab coat.
-
Respiratory Protection: If working outside of a fume hood or with large quantities, use a NIOSH-approved respirator with an organic vapor cartridge.
-
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and strong bases.[3] Storage under an inert atmosphere (e.g., argon or nitrogen) is recommended.[3]
Disposal
Dispose of in accordance with local, state, and federal regulations. Chlorinated and fluorinated organic waste should be handled by a licensed professional waste disposal service.[9] Incineration at a permitted facility is a common disposal method for such compounds.[10]
Conclusion
4-Chloro-6-(trifluoromethyl)pyrimidine is a highly valuable and versatile building block in modern organic synthesis, particularly in the fields of medicinal chemistry and agrochemicals. Its unique combination of a reactive chloro group and an electron-withdrawing trifluoromethyl group on a pyrimidine scaffold allows for a wide range of chemical transformations, most notably nucleophilic aromatic substitution. This guide has provided a comprehensive overview of its physical and spectroscopic properties, a detailed synthetic protocol, an analysis of its reactivity, and a discussion of its applications. By understanding these key aspects, researchers can effectively and safely utilize this important intermediate in the development of novel and impactful molecules.
References
-
Frontiers in Chemistry. (2022). Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety. [Link]
-
MySkinRecipes. (n.d.). 4-Chloro-6-(trifluoromethyl)pyrimidine. [Link]
-
Frontiers in Chemistry. (2022). Design, synthesis and antitumor activity of 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors. [Link]
-
Revue Roumaine de Chimie. (2015). SOLUBILITY OF A SERIES OF PYRIMIDINE DERIVATIVES IN METHANOL AT 293.15 TO 313.15 K. [Link]
-
Environmental Protection Agency. (1972). Process for Disposal of Chlorinated Organic Residues. [Link]
-
Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. [Link]
-
PubChem. (n.d.). 4-Chloro-2-methyl-6-(trifluoromethyl)pyrimidine. [Link]
- Google Patents. (n.d.).
-
ACS Publications. (2021). Promotion of Water as Solvent in Amination of 4-Chloropyrrolopyrimidines and Related Heterocycles under Acidic Conditions. [Link]
-
Plastics Europe. (2023). Guide for the Safe Handling of Fluoropolymer Resins. [Link]
Sources
- 1. Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety [frontiersin.org]
- 3. 4-Chloro-6-trifluoromethylpyrimidine | 37552-81-1 [chemicalbook.com]
- 4. Solubility of pyrimidine derivatives in different organic solvents at different temperatures - World Scientific News [worldscientificnews.com]
- 5. Promotion of Water as Solvent in Amination of 4-Chloropyrrolopyrimidines and Related Heterocycles under Acidic Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Concerted Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. compoundchem.com [compoundchem.com]
- 8. fluoropolymers.eu [fluoropolymers.eu]
- 9. tandfonline.com [tandfonline.com]
- 10. US4215095A - Process for the incineration of chlorinated organic materials - Google Patents [patents.google.com]
